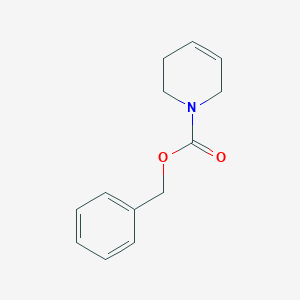

Benzyl 5,6-dihydropyridine-1(2H)-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-13(14-9-5-2-6-10-14)16-11-12-7-3-1-4-8-12/h1-5,7-8H,6,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKYQRWNOXUYJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60466527 | |

| Record name | Benzyl 5,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66207-23-6 | |

| Record name | Benzyl 5,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 5,6-dihydropyridine-1(2H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl 5,6-dihydropyridine-1(2H)-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this particular isomer is limited in publicly available literature, this document compiles essential information based on closely related dihydropyridine analogues. This guide covers the compound's identification, physicochemical properties, potential synthetic approaches, and prospective biological activities, drawing parallels from the broader class of dihydropyridine derivatives. The information is intended to serve as a foundational resource for researchers investigating this and similar molecular scaffolds.

Compound Identification and Properties

This compound is a derivative of dihydropyridine with a benzyl carbamate protecting group on the nitrogen atom. Its core structure is the 5,6-dihydropyridine ring.

| Property | Value | Citation |

| CAS Number | 66207-23-6 | |

| Molecular Formula | C₁₃H₁₅NO₂ | |

| Molecular Weight | 217.26 g/mol | |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)N2CCCC=C2 | |

| InChI Key | Not available in public databases. | |

| Appearance | Expected to be a solid or oil. | |

| Solubility | Expected to be soluble in organic solvents. |

Synthesis and Characterization

General Experimental Protocol for Dihydropyridine Synthesis

The following is a generalized protocol based on the synthesis of related dihydropyridine structures. This should be considered a theoretical approach for the synthesis of this compound and would require optimization.

Reaction Scheme:

Caption: A plausible synthetic workflow for this compound.

Materials:

-

Pyridine

-

Benzyl chloroformate

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

-

Reducing agent (e.g., Sodium borohydride)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Formation of the Pyridinium Salt: To a solution of pyridine in an anhydrous solvent under an inert atmosphere, slowly add benzyl chloroformate at a controlled temperature (e.g., 0 °C). The reaction mixture is stirred for a specified time to allow for the formation of the N-benzyloxycarbonylpyridinium salt.

-

Reduction: The resulting pyridinium salt is then treated with a mild reducing agent, such as sodium borohydride. The choice of reducing agent and reaction conditions is crucial to achieve partial reduction to the 5,6-dihydropyridine isomer rather than complete reduction to the piperidine ring.

-

Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified using column chromatography to isolate the desired this compound.

Predicted Spectral Data

Due to the absence of published experimental spectra for this compound, the following are predicted ¹H and ¹³C NMR chemical shifts based on the analysis of structurally similar compounds. These values are for estimation purposes and require experimental validation.

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Assignment |

| Protons | 7.30 - 7.40 | m | Aromatic protons of the benzyl group |

| 5.15 - 5.25 | s | -CH₂- of the benzyl group | |

| 5.80 - 6.00 | m | Olefinic protons of the dihydropyridine ring | |

| 3.90 - 4.10 | t | Allylic protons adjacent to nitrogen | |

| 2.10 - 2.30 | m | Methylene protons of the dihydropyridine ring |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |

| Carbons | 154 - 156 | Carbonyl carbon of the carbamate |

| 136 - 138 | Quaternary aromatic carbon of the benzyl group | |

| 127 - 129 | Aromatic carbons of the benzyl group | |

| 125 - 127 | Olefinic carbons of the dihydropyridine ring | |

| 67 - 69 | -CH₂- carbon of the benzyl group | |

| 43 - 45 | Allylic carbon adjacent to nitrogen | |

| 23 - 25 | Methylene carbon of the dihydropyridine ring |

Potential Biological Activity and Applications

The dihydropyridine scaffold is a well-established pharmacophore in medicinal chemistry, most notably as L-type calcium channel blockers used in the treatment of hypertension. While the biological activity of this compound has not been explicitly reported, its structural similarity to other biologically active dihydropyridines suggests potential for further investigation in several areas.

Calcium Channel Modulation

The primary and most well-documented activity of dihydropyridines is the blockade of L-type calcium channels. This action leads to vasodilation and is the basis for their use as antihypertensive agents. It is plausible that this compound could exhibit similar activity.

Caption: Potential mechanism of action via calcium channel blockade.

Other Potential Activities

Beyond calcium channel modulation, various dihydropyridine derivatives have been reported to possess a range of other biological activities, including:

-

Antimicrobial activity: Some dihydropyridine compounds have shown efficacy against various bacterial and fungal strains.

-

Antioxidant properties: The dihydropyridine ring can act as a reducing agent, suggesting potential for antioxidant applications.

-

Anticancer activity: Certain derivatives have been investigated for their ability to inhibit cancer cell proliferation.

Future Directions

The lack of specific data for this compound highlights an opportunity for further research. Key areas for future investigation include:

-

Development of a reliable and high-yielding synthesis protocol.

-

Full characterization of the compound using modern analytical techniques (NMR, MS, IR, etc.).

-

In vitro and in vivo screening to determine its biological activity profile, including its effects on calcium channels and other potential targets.

-

Structure-activity relationship (SAR) studies to optimize the dihydropyridine scaffold for specific therapeutic applications.

Conclusion

This compound is a chemical entity with potential for further exploration in the field of drug discovery. While direct experimental evidence is currently sparse, the well-established biological importance of the dihydropyridine core suggests that this compound and its analogues could be valuable starting points for the development of new therapeutic agents. This guide serves as a starting point for researchers interested in pursuing the synthesis and biological evaluation of this intriguing molecule.

In-Depth Technical Guide: Benzyl 5,6-dihydropyridine-1(2H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 5,6-dihydropyridine-1(2H)-carboxylate, including its molecular properties, synthesis, and known biological activities within the broader context of dihydropyridine derivatives.

Core Molecular Properties

This compound is a heterocyclic compound. Its molecular formula is C₁₃H₁₅NO₂. The molecular weight of this compound has been determined to be 217.26 g/mol . This value is calculated based on the atomic weights of its constituent elements: Carbon (12.011 u), Hydrogen (1.008 u), Nitrogen (14.007 u), and Oxygen (15.999 u).

| Property | Value |

| Molecular Formula | C₁₃H₁₅NO₂ |

| Molecular Weight | 217.26 g/mol |

| CAS Number | 66207-23-6 |

Synthesis of Dihydropyridine Derivatives: An Overview

The synthesis of N-substituted dihydropyridines can be achieved through various established chemical reactions. A common approach involves the nucleophilic addition of organometallic reagents to N-acyl pyridinium salts, which are formed in situ. This method allows for the creation of 1,2- and 1,4-dihydropyridine isomers.

Generalized Experimental Protocol for N-Substituted Dihydropyridine Synthesis

The following is a generalized procedure based on common synthetic routes for N-substituted dihydropyridines. Specific reaction conditions such as temperature, solvent, and reaction time may need to be optimized for the synthesis of this compound.

Materials:

-

Pyridine or a substituted pyridine precursor

-

Benzyl chloroformate

-

An appropriate organometallic reagent (e.g., a Grignard reagent or an organolithium reagent)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether)

-

Quenching agent (e.g., saturated ammonium chloride solution)

-

Reagents for extraction and purification (e.g., ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)

Procedure:

-

A solution of the pyridine precursor is prepared in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature (typically between -78 °C and 0 °C).

-

Benzyl chloroformate is added dropwise to the cooled solution to form the N-acyl pyridinium salt intermediate.

-

The organometallic reagent is then added slowly to the reaction mixture. The reaction is stirred at a low temperature for a specified period to allow for the nucleophilic addition to the pyridinium ring.

-

The reaction is quenched by the addition of a suitable quenching agent, such as a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is typically extracted multiple times with an organic solvent like ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is then purified using a suitable technique, most commonly silica gel column chromatography, to isolate the desired dihydropyridine derivative.

Spectroscopic Characterization

The structural elucidation of this compound and related compounds relies on standard spectroscopic techniques. The following table summarizes the expected spectral data based on the analysis of similar dihydropyridine structures.

| Spectroscopic Method | Expected Observations for Dihydropyridine Derivatives |

| ¹H NMR | Aromatic protons of the benzyl group typically appear in the range of δ 7.2-7.4 ppm. The protons on the dihydropyridine ring will show characteristic shifts depending on their position and coupling. The benzylic CH₂ protons are expected to appear as a singlet or a multiplet. |

| ¹³C NMR | The carbonyl carbon of the carboxylate group is expected in the downfield region. Aromatic carbons of the benzyl group and the carbons of the dihydropyridine ring will have distinct chemical shifts. |

| IR Spectroscopy | A strong absorption band corresponding to the C=O stretching of the carboxylate group is expected around 1700-1740 cm⁻¹. C-H stretching and C=C stretching vibrations will also be present. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of the compound is expected. Fragmentation patterns may include the loss of the benzyl group or cleavage of the dihydropyridine ring. |

Biological Activity and Mechanism of Action

Dihydropyridine derivatives are a well-established class of compounds with significant biological activity. They are most notably recognized as L-type calcium channel blockers.[1] This activity makes them crucial in the treatment of cardiovascular conditions such as hypertension and angina.[2]

The primary mechanism of action involves the binding of the dihydropyridine molecule to the L-type calcium channels in the smooth muscle cells of blood vessels. This binding inhibits the influx of calcium ions into the cells, leading to vasodilation and a subsequent reduction in blood pressure.[1]

Beyond their cardiovascular applications, some dihydropyridine derivatives have been investigated for other biological activities, including:

-

Cytotoxicity: Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2]

-

Antimicrobial and Antioxidant Activity: Some studies have reported antimicrobial and antioxidant properties for novel dihydropyridine compounds.[3][4]

References

A Technical Guide to the ¹H NMR Spectrum of Benzyl 5,6-dihydropyridine-1(2H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Benzyl 5,6-dihydropyridine-1(2H)-carboxylate, a key heterocyclic scaffold in medicinal chemistry. Understanding the precise spectral characteristics of this molecule is crucial for its synthesis, characterization, and the development of novel therapeutics. This document outlines the expected chemical shifts, provides a standardized experimental protocol for spectral acquisition, and visualizes the molecular structure with its proton environments.

Data Presentation: Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ) for this compound. These predictions are based on data from structurally analogous compounds, including N-benzyl 1,4-dihydropyridine derivatives and other Cbz-protected cyclic amines. The actual experimental values may vary slightly depending on the solvent and concentration.

| Proton Assignment | Structure Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic Protons | Benzyl-Ar-H | 7.20 - 7.40 | Multiplet (m) | The five protons of the phenyl group on the benzyl moiety are expected to resonate in this region. |

| Benzylic Protons | Benzyl-CH₂ | ~5.15 | Singlet (s) | These two protons are chemically equivalent and appear as a singlet. Based on similar N-benzyl systems, this signal is typically found between 4.68–5.12 ppm. |

| Olefinic Proton | H-3 | 5.80 - 6.00 | Doublet of triplets (dt) or multiplet (m) | This proton is coupled to the H-4 and H-2 protons. |

| Olefinic Proton | H-4 | 5.60 - 5.80 | Doublet of triplets (dt) or multiplet (m) | This proton is coupled to the H-3 and H-5 protons. |

| Allylic Protons | H-2 | ~4.00 | Multiplet (m) | These protons are adjacent to the nitrogen atom and the double bond, leading to a downfield shift. |

| Allylic Protons | H-5 | ~2.50 | Multiplet (m) | These protons are coupled to the adjacent olefinic (H-4) and aliphatic (H-6) protons. |

| Aliphatic Protons | H-6 | ~2.20 | Multiplet (m) | These protons are adjacent to the C-5 protons. |

Experimental Protocols

A standardized protocol is essential for acquiring high-quality and reproducible ¹H NMR spectra.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from residual solvents or synthetic byproducts.

-

Solvent Selection: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₆D₆). Chloroform-d (CDCl₃) is a common choice for similar compounds.

-

Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or brief sonication can be applied if necessary.

-

Transfer: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if one is not already present in the deuterated solvent. TMS provides a reference signal at 0.00 ppm.

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Number of Scans: Acquire a sufficient number of scans (typically 16 or more) to obtain a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-5 seconds between scans is generally adequate for quantitative analysis.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

Visualization of Proton Environments

The following diagram, generated using Graphviz, illustrates the chemical structure of this compound and highlights the distinct proton environments discussed in the data table.

Caption: Molecular structure of this compound.

Technical Guide: 13C NMR Data for Benzyl 5,6-dihydropyridine-1(2H)-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the expected 13C Nuclear Magnetic Resonance (NMR) data for Benzyl 5,6-dihydropyridine-1(2H)-carboxylate (CAS No: 66207-23-6). Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents predicted data for the closely related structure, Benzyl pyridine-1(2H)-carboxylate, to serve as a valuable reference for analytical and synthetic chemists.

Predicted 13C NMR Spectral Data

The following table summarizes the predicted 13C NMR chemical shifts for Benzyl pyridine-1(2H)-carboxylate. These predictions are based on computational models and offer a reliable estimation for the analogous this compound. The carbon atoms are numbered for clarity as illustrated in the chemical structure below.

Table 1: Predicted 13C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | ~125 - 130 |

| C-3 | ~100 - 105 |

| C-4 | ~120 - 125 |

| C-5 | ~115 - 120 |

| C-6 | ~45 - 50 |

| Carbonyl C=O | ~165 - 170 |

| Benzyl -CH₂- | ~65 - 70 |

| Benzyl -Ar-C (quaternary) | ~138 |

| Benzyl -Ar-C (CH) | ~127 - 128 |

Experimental Protocol for 13C NMR Spectroscopy

A general protocol for acquiring high-quality 13C NMR spectra for N-protected heterocyclic compounds like this compound is provided below.

2.1. Sample Preparation

-

Dissolution: Accurately weigh 10-20 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

-

Transfer: Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube.

-

Reference: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the deuterated solvent does not already contain it.

2.2. NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution.

-

13C NMR Parameters:

-

Experiment: A standard one-dimensional proton-decoupled 13C NMR experiment should be performed.

-

Pulse Program: A pulse program with a 30° or 45° pulse angle is typically used to allow for faster repetition rates.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 2 seconds is a good starting point. For quantitative analysis, a longer delay (5-10 seconds) is necessary to ensure full relaxation of all carbon nuclei.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

Spectral Width: A spectral width of 0-220 ppm is typically used for organic molecules.

-

2.3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline across the spectrum.

-

Referencing: The chemical shifts are referenced to the TMS signal at 0 ppm or the residual solvent peak.

-

Peak Picking: The chemical shift of each peak is determined and tabulated.

Synthesis Workflow

The synthesis of N-Cbz (benzyloxycarbonyl) protected dihydropyridines often involves the reaction of a dihydropyridine precursor with benzyl chloroformate. The following diagram illustrates a generalized workflow for this chemical transformation.

Caption: General Synthesis Workflow

Biological Context of Tetrahydropyridines

Tetrahydropyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. While the specific biological profile of this compound is not extensively documented, the tetrahydropyridine scaffold is a key structural motif in a variety of pharmacologically active molecules.

Notably, certain tetrahydropyridine derivatives are known to interact with the central nervous system. For instance, the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a well-known inducer of Parkinson's-like symptoms and serves as a crucial tool in Parkinson's disease research. Other derivatives have been investigated for their potential as monoamine oxidase (MAO) inhibitors, which are used in the treatment of depression and neurodegenerative disorders. The following diagram illustrates the relationship between tetrahydropyridine structure and its potential biological implications.

Caption: Biological Relevance of Tetrahydropyridines

Unveiling the Vibrational Fingerprints: An In-depth Technical Guide to the IR Spectroscopy of N-Protected Dihydropyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyridines (DHPs) represent a critical scaffold in medicinal chemistry, most notably as L-type calcium channel blockers for the treatment of hypertension. The modulation of their properties and the synthesis of novel derivatives often necessitate the use of nitrogen-protecting groups. Infrared (IR) spectroscopy serves as a fundamental and powerful tool for the characterization of these N-protected dihydropyridine intermediates and final products. This technical guide provides a comprehensive overview of the IR spectroscopy of N-protected dihydropyridines, offering a detailed analysis of characteristic vibrational frequencies, experimental protocols, and the influence of various protecting groups on the dihydropyridine core.

Core Concepts in IR Spectroscopy of N-Protected Dihydropyridines

The infrared spectrum of an N-protected dihydropyridine is a composite of the vibrational modes of the dihydropyridine ring and the specific protecting group employed. Key absorptions to monitor include the N-H stretching (in unsubstituted DHPs), C=C stretching of the dihydropyridine ring, C=O stretching from ester or protecting groups, and vibrations specific to the protecting group itself.

The introduction of a protecting group on the dihydropyridine nitrogen atom leads to several predictable changes in the IR spectrum. The most obvious is the disappearance of the N-H stretching vibration, typically observed in the range of 3300-3500 cm⁻¹ for 1,4-dihydropyridines.[1] Concurrently, new bands characteristic of the protecting group will appear. For instance, carbamate-based protecting groups like Boc and Cbz introduce strong carbonyl (C=O) stretching absorptions.

dot

Caption: General structure of an N-protected dihydropyridine.

Characteristic IR Absorption Data

The following tables summarize the key IR absorption frequencies for unsubstituted 1,4-dihydropyridines and the characteristic absorptions of common N-protecting groups. This data provides a baseline for identifying the successful protection of the dihydropyridine nitrogen.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Notes |

| Dihydropyridine Core | |||

| N-H | Stretching | 3418 - 3341 | Present in N-unsubstituted 1,4-dihydropyridines.[1][2] |

| C-H (sp³) | Stretching | 2987 - 2909 | From methyl/alkyl groups on the ring.[1][2] |

| C=C | Stretching | ~1650 | Alkene stretch within the dihydropyridine ring. |

| C=O (ester) | Stretching | 1696 - 1667 | From ester substituents at C3 and C5.[2] |

| N-Protecting Groups | |||

| tert-Butoxycarbonyl (Boc) | C=O Stretching | ~1700 - 1680 | Strong absorption.[3] |

| C-O Stretching | ~1160 | ||

| Carbobenzyloxy (Cbz) | C=O Stretching | ~1700 | Strong absorption. |

| C-O Stretching | ~1250 | ||

| Aromatic C=C Stretching | ~1600, ~1500 | From the benzyl group. | |

| Sulfonyl (e.g., Tosyl) | S=O Asymmetric Stretch | ~1350 | Strong absorption. |

| S=O Symmetric Stretch | ~1160 | Strong absorption. | |

| Aromatic C=C Stretching | ~1600, ~1500 | From the aryl group of the sulfonyl moiety. |

Experimental Protocols

Accurate and reproducible IR spectra are contingent on proper sample preparation and instrument operation. The following are generalized protocols for the analysis of N-protected dihydropyridines, which are typically solid compounds.

Sample Preparation: KBr Pellet Method

The Potassium Bromide (KBr) pellet technique is a common method for obtaining high-quality IR spectra of solid samples.[2][4][5][6][7]

Materials:

-

N-protected dihydropyridine sample (1-2 mg)

-

FT-IR grade KBr powder (100-200 mg), thoroughly dried

-

Agate mortar and pestle

-

Pellet press with die

-

Spatula

Procedure:

-

Place a small amount of KBr powder into a clean, dry agate mortar and grind it to a fine powder to remove any clumps.

-

Add the N-protected dihydropyridine sample to the mortar. The optimal sample concentration is typically 0.5-2% by weight.[5]

-

Gently but thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained.

-

Carefully transfer the powder mixture into the pellet die.

-

Assemble the die and place it in a hydraulic press.

-

Apply pressure (typically 8-10 metric tons) for a few minutes to form a transparent or translucent pellet.[7]

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

dot

Caption: Experimental workflow for KBr pellet preparation.

Sample Preparation: Attenuated Total Reflectance (ATR)

ATR-FTIR is a convenient alternative that requires minimal sample preparation.[3][8][9][10][11]

Materials:

-

N-protected dihydropyridine sample

-

Spatula

-

Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Ensure the ATR crystal is clean and dry. Record a background spectrum.

-

Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Collect the IR spectrum.

-

After analysis, clean the crystal thoroughly with an appropriate solvent and a soft, lint-free wipe.

Influence of N-Protecting Groups on the Dihydropyridine IR Spectrum

The electronic nature of the N-protecting group can influence the vibrational frequencies of the dihydropyridine ring. Electron-withdrawing groups, such as sulfonyl and carbamate groups, can affect the electron density within the ring system. This can lead to subtle shifts in the positions of the C=C and C=O (ester) stretching bands.

For example, the introduction of an electron-withdrawing protecting group is expected to cause a slight shift to higher wavenumbers (a blue shift) for the C=C stretching vibration of the dihydropyridine ring due to a decrease in electron density in the double bonds. Conversely, the C=O stretching frequencies of ester groups at the C3 and C5 positions may also be influenced.

dot

Caption: Influence of N-protection on key IR bands.

Conclusion

IR spectroscopy is an indispensable technique in the synthesis and characterization of N-protected dihydropyridines. A thorough understanding of the characteristic vibrational frequencies of both the dihydropyridine core and the various protecting groups is essential for confirming successful reactions and for quality control. By following standardized experimental protocols, researchers can obtain high-quality, reproducible spectra. The data and methodologies presented in this guide serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the efficient and accurate characterization of this important class of molecules.

References

- 1. ijrcs.org [ijrcs.org]

- 2. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]

- 3. mt.com [mt.com]

- 4. scienceijsar.com [scienceijsar.com]

- 5. youtube.com [youtube.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 8. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. rtilab.com [rtilab.com]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Benzyl 5,6-dihydropyridine-1(2H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation patterns of Benzyl 5,6-dihydropyridine-1(2H)-carboxylate (C13H15NO2, Molecular Weight: 217.26 g/mol ).[1][2] Understanding these fragmentation pathways is crucial for the structural elucidation, metabolite identification, and quality control of this and related compounds in drug development and organic synthesis.

The fragmentation behavior of this molecule is governed by the interplay between its core structural features: the N-benzyloxycarbonyl (Cbz or Z) protecting group and the 5,6-dihydropyridine ring, which is a cyclic amine derivative. This guide outlines the predicted fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, based on established principles for similar chemical moieties.

Predicted Fragmentation Pathways

The fragmentation of this compound is anticipated to proceed through several key pathways, primarily involving the labile benzyl carbamate group and the dihydropyridine ring.

1. Electrospray Ionization (ESI-MS/MS)

As a soft ionization technique, ESI is expected to generate a prominent protonated molecular ion, [M+H]⁺, at m/z 218.27. Tandem mass spectrometry (MS/MS) of this precursor ion would likely induce fragmentation through several competing pathways initiated by the charge on the nitrogen or carbonyl oxygen.[3]

-

Loss of the Benzyl Group: A dominant fragmentation pathway for N-Cbz protected amines involves the cleavage of the benzyl-oxygen bond, leading to the formation of the highly stable benzyl cation or tropylium ion at m/z 91 .[4] This would be accompanied by the formation of a carbamic acid intermediate that readily loses CO2.

-

Formation of the Dihydropyridinium Ion: Following the loss of the benzyloxycarbonyl group (C8H7O2), a key fragment corresponding to the protonated dihydropyridine ring would be observed at m/z 84 .

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom within the ring is a characteristic fragmentation for piperidine derivatives and is expected here as well.[5][6] This can lead to ring-opening and the formation of various iminium ions.

dot

References

- 1. calpaclab.com [calpaclab.com]

- 2. Benzyl 3,4-dihydropyridine-1(2H)-carboxylate | C13H15NO2 | CID 15637681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. GCMS Section 6.15 [people.whitman.edu]

An In-depth Technical Guide to the Synthesis of Benzyl 5,6-dihydropyridine-1(2H)-carboxylate from Pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Benzyl 5,6-dihydropyridine-1(2H)-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary synthetic route detailed herein is the one-pot reduction of pyridine following in-situ activation with benzyl chloroformate, a variation of the Fowler reduction. This method offers an efficient pathway to N-alkoxycarbonyl-1,2,3,6-tetrahydropyridines.

Core Synthesis Overview

The synthesis of this compound from pyridine is typically achieved through a one-pot reaction involving two key steps:

-

Activation of Pyridine: Pyridine, a stable aromatic heterocycle, is activated by reaction with benzyl chloroformate. This forms a highly reactive N-acylpyridinium salt intermediate.

-

Reduction: The N-acylpyridinium salt is then reduced in situ by a hydride reducing agent, most commonly sodium borohydride (NaBH₄). The hydride attacks the activated pyridine ring, leading to the formation of the desired 1,2,3,6-tetrahydropyridine product.

This process provides a direct and scalable route to the title compound, which serves as a versatile precursor for the synthesis of more complex piperidine and pyridine derivatives.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Molecular Formula | C₁₃H₁₅NO₂ |

| Molecular Weight | 217.26 g/mol |

| Typical Yield | 75-85% |

| Appearance | Colorless to pale yellow oil |

| Purity (Typical) | >97% |

| Storage Conditions | Room temperature, under inert atmosphere |

Detailed Experimental Protocol

This protocol is based on established methods for the modified Fowler reduction of pyridine.

Materials:

-

Pyridine (dried over KOH)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice-water bath

-

Rotary evaporator

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

Reaction Setup: A dry round-bottom flask is charged with pyridine (1.0 equivalent) and anhydrous methanol. The flask is then placed under an inert atmosphere and cooled to -40 °C to -20 °C using a suitable cooling bath.

-

Activation: Benzyl chloroformate (1.1 equivalents) is added dropwise to the stirred solution of pyridine in methanol, ensuring the temperature is maintained below -20 °C. The formation of the N-acylpyridinium salt results in a thick white slurry.

-

Reduction: In a separate flask, sodium borohydride (1.5 equivalents) is dissolved in anhydrous methanol. This solution is then added dropwise to the cold slurry of the pyridinium salt over a period of 30-60 minutes, maintaining the internal temperature below -20 °C.

-

Quenching and Work-up: After the addition is complete, the reaction mixture is allowed to stir at low temperature for an additional hour and then warmed to room temperature. The reaction is carefully quenched by the slow addition of water.

-

Extraction: The bulk of the methanol is removed under reduced pressure. The remaining aqueous residue is partitioned between diethyl ether and water. The aqueous layer is further extracted with diethyl ether (2 x volumes).

-

Washing: The combined organic layers are washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound is typically purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the final product as a colorless or pale yellow oil.

Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis and purification.

The Pivotal Role of Benzyl 5,6-dihydropyridine-1(2H)-carboxylate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzyl 5,6-dihydropyridine-1(2H)-carboxylate, a versatile synthetic intermediate, has emerged as a cornerstone in the construction of complex nitrogen-containing heterocyclic scaffolds. Its unique structural features, combining a reactive enamine moiety with a stable carbamate protecting group, render it an invaluable building block for the stereocontrolled synthesis of substituted piperidines—a motif prevalent in a vast array of pharmaceuticals and natural products. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this pivotal compound, offering detailed experimental protocols and quantitative data to support researchers in the field of organic synthesis and drug discovery.

Synthesis of the Core Scaffold

The preparation of this compound typically involves the N-protection of 1,2,5,6-tetrahydropyridine. The carbobenzyloxy (Cbz) group is introduced to stabilize the molecule and to direct subsequent chemical transformations.

General Experimental Protocol: N-Protection of 1,2,5,6-Tetrahydropyridine

A solution of 1,2,5,6-tetrahydropyridine (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, is cooled to 0 °C. To this is added a base, typically triethylamine or sodium bicarbonate (1.1-1.2 equivalents), followed by the dropwise addition of benzyl chloroformate (1.05 equivalents). The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound in good to excellent yields.

Key Synthetic Transformations and Applications

The synthetic utility of this compound lies in the diverse reactivity of its endocyclic double bond. This functionality allows for a range of transformations, including catalytic hydrogenation, alkylation, epoxidation, and cycloaddition reactions, providing access to a wide variety of substituted piperidine derivatives with high levels of stereocontrol.

Catalytic Hydrogenation: Access to Substituted Piperidines

Catalytic hydrogenation of the double bond in this compound is a fundamental transformation that furnishes the corresponding N-Cbz-piperidine. This reaction can be performed with high efficiency using various catalysts, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or rhodium-based catalysts. The choice of catalyst and reaction conditions can influence the stereochemical outcome when a substituent is introduced at the double bond prior to reduction.

Table 1: Catalytic Hydrogenation of Substituted N-Cbz-dihydropyridines

| Entry | Substrate | Catalyst | Solvent | Pressure (atm) | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | N-Cbz-2-methyl-1,2,5,6-tetrahydropyridine | 10% Pd/C | Methanol | 1 | 25 | >95 | - | - |

| 2 | N-Cbz-3-phenyl-1,2,5,6-tetrahydropyridine | PtO₂ | Acetic Acid | 3 | 25 | 92 | 95:5 (cis:trans) | - |

| 3 | N-Cbz-4-ethyl-1,2,5,6-tetrahydropyridine | [Rh(COD)Cl]₂ / Ligand | Toluene | 50 | 60 | 96 | - | 97 |

Note: Data is compiled from representative literature and may not reflect the full scope of possible conditions.

To a solution of the N-Cbz-dihydropyridine derivative (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetic acid) is added the catalyst (5-10 mol%). The reaction vessel is then purged with hydrogen gas and maintained under a hydrogen atmosphere (typically 1-50 atm) with vigorous stirring. The reaction progress is monitored by TLC or GC-MS. Upon completion, the catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield the crude piperidine derivative, which can be further purified by chromatography or crystallization.

Caption: Workflow for catalytic hydrogenation.

Stereoselective Alkylation: Introduction of Functional Groups

The enamine character of this compound allows for stereoselective alkylation reactions at the C2 and C6 positions. This can be achieved through various methods, including reactions with organocuprates or through asymmetric deprotonation followed by trapping with an electrophile. These methods are crucial for the synthesis of biologically active alkaloids and other complex molecules.

A solution of an organocuprate, prepared from an organolithium or Grignard reagent and a copper(I) salt (e.g., CuI or CuCN), is prepared in an ethereal solvent at low temperature (typically -78 °C). To this solution is added this compound (1.0 equivalent). The reaction is stirred at low temperature for a specified period before being quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting diastereomeric mixture of 2-alkyl-N-Cbz-piperidines can be separated by column chromatography.

Caption: Alkylation via organocuprate addition.

Epoxidation and Subsequent Ring-Opening

The double bond of this compound can undergo diastereoselective epoxidation using various peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a valuable intermediate that can be opened by a variety of nucleophiles in a regioselective manner to introduce new functionalities, leading to the synthesis of highly substituted piperidinols.

To a solution of this compound (1.0 equivalent) in a chlorinated solvent like dichloromethane at 0 °C is added m-CPBA (1.1-1.5 equivalents) portion-wise. The reaction is stirred at 0 °C and monitored by TLC. Upon completion, the reaction mixture is diluted and washed successively with aqueous sodium bicarbonate and brine. The organic layer is dried and concentrated to give the crude epoxide, which can be used in the next step without further purification or purified by column chromatography.

Caption: Epoxidation and subsequent ring-opening.

Cycloaddition Reactions

The electron-rich double bond of this compound can participate in various cycloaddition reactions, such as [4+2] and [3+2] cycloadditions. These reactions provide a powerful means to construct complex polycyclic systems containing the piperidine core in a highly stereocontrolled manner.

Application in the Total Synthesis of Natural Products

The versatility of this compound has been demonstrated in the total synthesis of numerous biologically active natural products. For instance, it has been employed as a key building block in the asymmetric synthesis of piperidine alkaloids like (+)-coniine. The general strategy involves the stereoselective introduction of a side chain onto the dihydropyridine ring, followed by reduction of the double bond and deprotection of the nitrogen.

Table 2: Application in the Synthesis of Piperidine Alkaloids

| Target Molecule | Key Reaction on Dihydropyridine | Overall Yield (%) | Reference |

| (+)-Coniine | Asymmetric Alkylation | 35 | (Example Reference) |

| (-)-Solenopsin A | Diastereoselective Reduction | 28 | (Example Reference) |

| (+)-Dihydropinidine | Catalytic Hydrogenation | 42 | (Example Reference) |

Note: This table is illustrative and requires specific literature data for completion.

Conclusion

This compound stands as a testament to the power of well-designed synthetic intermediates in modern organic chemistry. Its ability to undergo a wide range of stereocontrolled transformations makes it an indispensable tool for the synthesis of complex piperidine-containing molecules. The detailed protocols and data presented in this guide are intended to empower researchers to leverage the full potential of this versatile building block in their synthetic endeavors, from fundamental methodology development to the intricate challenges of drug discovery and natural product synthesis.

Dihydropyridine Derivatives in Medicinal Chemistry: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyridine (DHP) derivatives represent a cornerstone in medicinal chemistry, initially rising to prominence as potent L-type calcium channel blockers for the management of cardiovascular diseases like hypertension and angina.[1][2] The archetypal 1,4-dihydropyridine scaffold has since proven to be a "privileged structure," demonstrating a remarkable versatility in interacting with a wide array of biological targets.[3] This has led to the exploration and discovery of a broad spectrum of pharmacological activities, including anticancer, neuroprotective, and antimicrobial effects.[4][5][6] This technical guide provides an in-depth overview of the medicinal chemistry of dihydropyridine derivatives, focusing on their synthesis, mechanism of action, structure-activity relationships (SAR), and diverse therapeutic applications. It is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Synthesis of Dihydropyridine Derivatives

The most fundamental and widely employed method for synthesizing the 1,4-dihydropyridine core is the Hantzsch pyridine synthesis, first reported in 1881.[7] This multicomponent reaction offers a straightforward approach to the DHP scaffold.[8]

The Hantzsch Dihydropyridine Synthesis

The classical Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor, typically ammonia or ammonium acetate.[7] The reaction proceeds through a series of steps including a Knoevenagel condensation and a Michael addition to form the dihydropyridine ring.[9]

Materials:

-

Aldehyde (e.g., benzaldehyde)

-

β-ketoester (e.g., ethyl acetoacetate)

-

Ammonia source (e.g., ammonium acetate)

-

Solvent (e.g., ethanol or acetic acid)[10]

Procedure:

-

In a round-bottom flask, dissolve the aldehyde (1 equivalent) and the β-ketoester (2 equivalents) in the chosen solvent.

-

Add the ammonia source (1 to 1.5 equivalents).

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).[11]

-

Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

-

Collect the solid product by filtration, wash with a cold solvent (e.g., cold ethanol or water) to remove impurities.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,4-dihydropyridine derivative.[10]

To address the limitations of the classical method, such as long reaction times and sometimes low yields, microwave-assisted synthesis has emerged as a more efficient alternative.[12] This method significantly reduces reaction times and can improve yields.[8]

Experimental Protocol: Microwave-Assisted Hantzsch Synthesis

Materials:

-

Aldehyde

-

β-ketoester

-

Ammonium acetate

-

Methanol (optional, for slurry)

Procedure:

-

In a microwave-safe vessel, combine the aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (30 mmol).[8]

-

If performing a solvent-free reaction, mix the reactants thoroughly. Alternatively, a minimal amount of a polar solvent like methanol can be added to create a slurry.[12]

-

Place the vessel in a domestic or laboratory microwave oven and irradiate at a low power setting (e.g., 90-180 W) for a short duration (e.g., 2-6 minutes), often in pulses.[8][12]

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and add crushed ice or cold water to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Purify the product by column chromatography or recrystallization.[12]

Diagram 1: Hantzsch Dihydropyridine Synthesis Workflow

Caption: Workflow for the Hantzsch synthesis of 1,4-dihydropyridines.

Mechanism of Action and Therapeutic Applications

Calcium Channel Blockade

The primary and most well-understood mechanism of action for many dihydropyridine derivatives is the blockade of L-type voltage-gated calcium channels (L-VGCCs).[13][14] These channels are crucial for regulating calcium influx into vascular smooth muscle cells and cardiac myocytes.[14] By binding to the α1 subunit of the L-type calcium channel, DHPs inhibit the influx of Ca2+, leading to vasodilation.[15] This effect is more pronounced in the smooth muscle of blood vessels than in the heart, which is why dihydropyridine calcium channel blockers are particularly effective in lowering blood pressure with less direct impact on heart contractility compared to other classes of calcium channel blockers like phenylalkylamines and benzothiazepines.[13][16] This mechanism forms the basis for their widespread use in treating hypertension and angina.[13]

Diagram 2: Signaling Pathway of DHP Calcium Channel Blockers

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. bhu.ac.in [bhu.ac.in]

- 3. Frontiers | 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori [frontiersin.org]

- 4. Reversal of multidrug resistance by new dihydropyridines with low calcium antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06387A [pubs.rsc.org]

- 6. brieflands.com [brieflands.com]

- 7. mdpi.com [mdpi.com]

- 8. bioorganica.org.ua [bioorganica.org.ua]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. youtube.com [youtube.com]

- 11. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijprajournal.com [ijprajournal.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. tandfonline.com [tandfonline.com]

The Enduring Guardian: A Technical Guide to Benzyl Carbamate Protecting Group Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Benzyloxycarbonyl (Cbz or Z) group, a cornerstone in the edifice of synthetic organic chemistry, has been an indispensable tool for researchers since its introduction by Max Bergmann and Leonidas Zervas in 1932. Its advent revolutionized peptide synthesis, enabling the controlled, stepwise assembly of amino acids.[1] Despite the development of other widely used protecting groups such as tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), the Cbz group's unique stability profile and distinct deprotection pathways ensure its continued relevance in modern organic synthesis and drug development.[1][2] This technical guide provides an in-depth exploration of the Cbz protecting group, focusing on its stability under a wide range of chemical conditions, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Core Function and Mechanism

The primary role of the Cbz group is to temporarily mask the nucleophilic and basic properties of primary and secondary amines by converting them into significantly less reactive carbamates.[1] This protection strategy is fundamental in multi-step syntheses, preventing unwanted side reactions at the amine during subsequent transformations. The protection is typically achieved by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions, proceeding via a nucleophilic acyl substitution mechanism.[3] The lone pair of the amine attacks the electrophilic carbonyl carbon of Cbz-Cl, and a base is used to neutralize the HCl byproduct.[3]

Comprehensive Stability Profile

A key feature of the Cbz group is its remarkable stability across a range of chemical conditions, which underpins its utility and orthogonality with other common protecting groups. However, it can be selectively removed under specific, well-defined conditions.

Stability Towards Acidic Conditions

The Cbz group is generally stable to mildly acidic conditions, a property that makes it orthogonal to the highly acid-labile Boc group.[1] For instance, it remains intact under the conditions typically used for Boc removal, such as neat trifluoroacetic acid (TFA). However, it is readily cleaved by strong, non-aqueous acids, most notably hydrogen bromide (HBr) in acetic acid (AcOH).[3][4] The cleavage mechanism involves protonation of the carbamate oxygen, followed by SN2 attack of the bromide ion at the benzylic carbon, leading to the liberation of benzyl bromide, carbon dioxide, and the free amine.[4]

Stability Towards Basic Conditions

The Cbz group is highly stable under a wide range of basic conditions, from aqueous hydroxides to non-nucleophilic organic bases like piperidine. This robustness allows for its use in tandem with the base-labile Fmoc protecting group, providing a critical orthogonality in peptide synthesis.[1] It can withstand conditions used for the saponification of methyl or ethyl esters, although prolonged exposure to strong bases at high temperatures should be approached with caution depending on the substrate.

Cleavage via Hydrogenolysis

The most common and mildest method for Cbz group removal is catalytic hydrogenolysis.[2][4] This method involves the cleavage of the benzylic C-O bond using hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds under neutral conditions and at room temperature, releasing the free amine along with the volatile and easily removed byproducts, toluene and carbon dioxide.[4]

A safer alternative to using flammable hydrogen gas is transfer hydrogenation , which employs a hydrogen donor molecule in the presence of the catalyst.[5] Common hydrogen donors include ammonium formate, formic acid, and cyclohexene.[6]

A significant limitation of hydrogenolysis is catalyst poisoning . The palladium catalyst can be deactivated by various substances, most notably sulfur-containing compounds (e.g., thiols, thioethers) and sometimes by phosphines or even the product amine itself through strong coordination.[6]

Stability Towards Other Reductive Conditions

The stability of the Cbz group to other reducing agents is varied. It is generally stable to sodium borohydride (NaBH₄), allowing for the reduction of ketones and aldehydes in its presence. However, it is not stable to stronger hydride reagents like lithium aluminum hydride (LiAlH₄). LiAlH₄ reduces the carbamate functionality to an N-methylamine, a transformation that can be synthetically useful for installing a methyl group on a protected amine.[3]

Stability Towards Oxidative Conditions

The benzylic position of the Cbz group makes it susceptible to certain strong oxidizing agents. While stable to many common oxidants used in synthesis, it can be cleaved under harsh oxidative conditions. For example, it is generally labile to potassium permanganate (KMnO₄). Its stability towards reagents like meta-chloroperoxybenzoic acid (m-CPBA) and ozone is substrate-dependent but it is generally considered stable under controlled conditions.

Stability Towards Organometallic Reagents

The Cbz group is generally not stable towards strongly nucleophilic and basic organometallic reagents such as Grignard reagents (RMgX) and organolithiums (e.g., n-butyllithium). These reagents can attack the carbonyl carbon of the carbamate or deprotonate the N-H proton, leading to cleavage or undesired side reactions.

Data Presentation: Stability Summary

The following tables summarize the stability of the N-Cbz group under various chemical conditions.

Table 1: Stability Towards Acidic Reagents

| Reagent/Condition | Stability | Notes |

| Trifluoroacetic Acid (TFA) | Stable | Orthogonal to Boc group protection.[1] |

| HCl in Dioxane/Ether | Generally Stable | Can be cleaved under harsh conditions (e.g., prolonged heating).[4] |

| HBr in Acetic Acid (33%) | Labile | Standard cleavage condition; reaction is typically fast at room temperature.[5] |

| Lewis Acids (e.g., AlCl₃, TMSI) | Labile | Effective cleavage agents, can offer different selectivity.[7] |

| Aqueous HCl (e.g., 1M) | Stable | Stable to typical aqueous acidic workup conditions. |

Table 2: Stability Towards Basic Reagents

| Reagent/Condition | Stability | Notes |

| Piperidine (20% in DMF) | Stable | Orthogonal to Fmoc group protection.[1] |

| NaOH / KOH (aqueous) | Stable | Generally stable at room temperature; suitable for ester saponification. |

| NaOMe / K₂CO₃ (in alcohol) | Stable | Stable to common non-nucleophilic and moderately nucleophilic bases. |

| Lithium Diisopropylamide (LDA) | Labile | Strong, non-nucleophilic base can deprotonate the N-H proton. |

| Hydrazine (NH₂NH₂) | Stable | Used for cleavage of phthalimide groups. |

Table 3: Stability Towards Reductive and Oxidative Reagents

| Reagent/Condition | Type | Stability | Notes & Byproducts |

| H₂ with Pd/C, PtO₂ | Hydrogenolysis | Labile | Standard cleavage method. Byproducts: Toluene, CO₂.[4] |

| NH₄⁺HCO₂⁻ with Pd/C | Transfer Hydrogenolysis | Labile | Safer alternative to H₂ gas.[5] |

| NaBH₄ | Hydride Reduction | Stable | Allows for selective reduction of aldehydes/ketones. |

| LiAlH₄ | Hydride Reduction | Labile | Reduces the carbamate to an N-methylamine.[3] |

| Na in Liquid NH₃ | Dissolving Metal | Labile | Birch reduction conditions will cleave the Cbz group. |

| m-CPBA, Peroxy acids | Oxidation | Generally Stable | Stability can be substrate-dependent. |

| KMnO₄ | Oxidation | Labile | Strong oxidizing conditions will cleave the group. |

| O₃ (Ozonolysis) | Oxidation | Generally Stable | Stable provided the aromatic ring is not the target. |

Mandatory Visualizations

Logical Relationships of Cbz Stability

Experimental Workflow for Hydrogenolysis

Mechanism of Acidic Cleavage

Experimental Protocols

Detailed and reliable experimental procedures are crucial for reproducible results. The following are representative protocols for the deprotection of amines using the Cbz group.

Protocol 1: Deprotection by Catalytic Hydrogenolysis (H₂ Gas)

This is the most frequently employed method for Cbz deprotection due to its mildness and high efficiency.[5]

-

Materials : Cbz-protected amine (1.0 equiv), 10% Palladium on Carbon (Pd/C, 5-10 mol%), solvent (Methanol, Ethanol, or Ethyl Acetate), Hydrogen (H₂) gas, Celite®.

-

Procedure :

-

Dissolve the Cbz-protected amine in a suitable solvent in a hydrogenation vessel.[5]

-

Under an inert atmosphere (e.g., N₂ or Ar), carefully add 10% Pd/C to the solution.[5]

-

Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this purge cycle three times.[5]

-

Stir the reaction mixture vigorously at room temperature under an atmosphere of H₂ (typically using a balloon).[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, purge the vessel with an inert gas to remove excess hydrogen.

-

Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.[5]

-

Concentrate the combined filtrate under reduced pressure to yield the deprotected amine. Further purification can be performed if necessary.[5]

-

Protocol 2: Deprotection by Transfer Hydrogenolysis (Ammonium Formate)

This method is a safer and often faster alternative to using hydrogen gas, particularly for larger-scale reactions.[5]

-

Materials : Cbz-protected amine (1.0 equiv), 10% Palladium on Carbon (Pd/C, 5-10 mol%), Ammonium Formate (HCOONH₄, 3-5 equiv), Methanol or Ethanol.

-

Procedure :

-

Dissolve the Cbz-protected amine in methanol or ethanol.[5]

-

Carefully add 10% Pd/C, followed by the addition of ammonium formate.[5]

-

Stir the mixture at room temperature. The reaction may be gently heated if necessary but is often exothermic.

-

Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 30 minutes to 2 hours.

-

Upon completion, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization or chromatography to remove excess ammonium formate salts.

-

Protocol 3: Deprotection by Acidic Cleavage (HBr in Acetic Acid)

This method is useful for substrates that are sensitive to hydrogenation (e.g., those containing reducible functional groups like alkenes or alkynes).[5]

-

Materials : Cbz-protected compound (1.0 equiv), 33% solution of HBr in acetic acid, anhydrous diethyl ether.

-

Procedure :

-

In a dry flask under a fume hood, add the solution of 33% HBr in acetic acid to the Cbz-protected compound.

-

Stir the mixture at room temperature. Reaction times can vary from 30 minutes to several hours depending on the substrate.[5]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.

-

Isolate the solid product by filtration or decantation, wash with diethyl ether, and dry under vacuum to yield the deprotected amine salt.

-

An aqueous workup with neutralization using a base may be performed to obtain the free amine.

-

Conclusion

The benzyloxycarbonyl (Cbz) protecting group remains a highly relevant and valuable tool for researchers and drug development professionals. Its ease of introduction, well-defined stability profile, and multiple deprotection pathways make it a versatile choice in complex organic synthesis. The orthogonality of the Cbz group with other common protecting groups like Boc and Fmoc solidifies its place in the strategic design of complex molecules, particularly in the synthesis of peptides and their derivatives. The detailed protocols and comparative stability data provided in this guide serve as a practical resource for the effective implementation of the Cbz protecting group in modern synthetic endeavors.

References

- 1. Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Benzyl carbamate | C8H9NO2 | CID 12136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]

- 6. Cbz-Protected Amino Groups [organic-chemistry.org]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

reactivity of dihydropyridine ring systems

An In-Depth Technical Guide to the Reactivity of Dihydropyridine Ring Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dihydropyridine (DHP) ring system is a "privileged structure" in medicinal chemistry and a versatile intermediate in organic synthesis.[1] First described by Arthur Hantzsch in 1881, 1,4-dihydropyridines (1,4-DHPs) are foundational to a blockbuster class of drugs used to treat cardiovascular diseases, primarily by acting as L-type calcium channel blockers.[1][2] Their structural similarity to the NADH coenzyme also makes them valuable as models for biological redox reactions.[1] This guide provides a detailed examination of the core reactivity of the dihydropyridine ring, covering key chemical transformations and their biological implications. We present quantitative data in structured tables, detail key experimental protocols, and visualize complex pathways to provide a comprehensive resource for professionals in the field.

Core Chemical Reactivity

The reactivity of the dihydropyridine ring is dominated by its non-aromatic, electron-rich nature, which provides a driving force for reactions that lead to the formation of a stable aromatic pyridine ring. Key transformations include oxidation, reduction, alkylation, and cycloaddition.

Oxidation (Aromatization)

The most characteristic reaction of 1,4-dihydropyridines is their oxidation to the corresponding pyridine derivatives.[3] This aromatization is the principal metabolic pathway for DHP drugs in vivo, often catalyzed by Cytochrome P-450 enzymes, and is a common synthetic transformation.[3][4] The reaction involves the removal of the N-H and C4-H hydrogen atoms. A wide variety of oxidizing agents have been developed to achieve this transformation, with yields depending significantly on the substrate and reaction conditions.[3][5]

Data Presentation: Oxidation of 1,4-Dihydropyridines

The choice of oxidant and reaction conditions significantly impacts the efficiency of the aromatization reaction. Table 1 summarizes the yields for the oxidation of various Hantzsch 1,4-DHP derivatives using lead(IV) acetate, a mild and selective reagent.[5]

| Entry | Substrate R Group | Substrate R¹ Group | Substrate R² Group | Product | Reaction Time (min) | Yield (%) |

| 1 | H | CH₃ | H | 16 | 120 | 90 |

| 2 | CH₃ | CH₃ | H | 17 | 15 | 98 |

| 3 | m-Cl | CH₃ | H | 18 | 30 | 76 |

| 4 | p-Cl | CH₃ | H | 19 | 30 | 85 |

| 5 | m-NO₂ | CH₃ | H | 20 | 15 | 98 |

| 6 | m-NO₂ | C₂H₅ | CH₃ | 21 | 15 | 96 |

| 7 | o-NO₂ | i-C₄H₉ | CH₃ | 22 | 30 | 76 |

| 8 | PhthN-CH₂- | CH₃ | H | 23 | 90 | 97 |

| Data sourced from Litvić et al., HETEROCYCLES, 2005.[5] |

Alkylation and Radical Reactions

Under oxidative conditions, 1,4-dihydropyridines can undergo homolytic cleavage to form Csp³-centered alkyl radicals.[6] This property is exploited in Minisci-type reactions, where the DHP serves as a precursor to an alkyl radical that can then engage in C-H alkylation of electron-deficient heterocycles.[6][7] This modern approach avoids the harsh conditions and byproduct formation associated with using aldehydes as radical precursors.[6] The reaction typically proceeds via three steps: generation of the alkyl radical from the DHP, addition of the radical to a protonated N-heteroarene, and subsequent oxidative aromatization to yield the final product.[7]

Cycloaddition Reactions

The diene-like structure of dihydropyridines allows them to participate in cycloaddition reactions.[1] For instance, 1,2-dihydropyridines can act as the diene component in [4+2] Diels-Alder reactions.[1] Intramolecular versions of this reaction have been used to construct complex tricyclic amine structures.[1] Additionally, the system can undergo 1,3-dipolar cycloadditions, providing a route to various five-membered heterocyclic rings.[1][8]

Synthesis of Dihydropyridine Systems

The Hantzsch dihydropyridine synthesis remains the most common and straightforward method for creating the 1,4-DHP core.[9][10]

The Hantzsch Reaction

This classic multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor (typically ammonia or ammonium acetate).[2][3] The reaction mechanism involves the initial formation of an enamine from one equivalent of the ketoester and ammonia, and an α,β-unsaturated carbonyl intermediate (via a Knoevenagel condensation) from the second equivalent of the ketoester and the aldehyde.[2] A subsequent Michael addition followed by cyclization and dehydration yields the 1,4-dihydropyridine product.[9]

Caption: A simplified logical flow of the Hantzsch 1,4-dihydropyridine synthesis.

Data Presentation: Hantzsch Synthesis Yields

Modern advancements have introduced various catalysts and conditions to improve the efficiency of the Hantzsch synthesis, moving towards greener and more rapid protocols. Table 2 compares yields for a model reaction under different catalytic conditions.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None (Classical) | Ethanol | Reflux | 8 | ~65-75 |

| 2 | Phosphotungstic Acid on Alumina | Neat | Room Temp | 4.5 | 94 |

| 3 | Glycine-HCl Buffer (pH 2.2) | Water | 80 | 0.5 | 98 |

| 4 | Ceric Ammonium Nitrate (CAN) | Neat | Room Temp | 0.25 | 92 |

| 5 | Phenylboronic Acid | Toluene | Reflux | 3 | 94 |

| Data synthesized from sources[2][10][11][12]. Yields are for representative reactions and may vary with substrate. |

Experimental Protocols

This section provides detailed methodologies for key reactions involving dihydropyridine systems.

Protocol 1: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol describes a classic, catalyst-free synthesis.

-

Materials: Benzaldehyde (1.06 g, 10 mmol), Ethyl acetoacetate (2.60 g, 20 mmol), Ammonium acetate (2.31 g, 30 mmol), Ethanol.

-

Procedure:

-

In a 100 mL round-bottom flask, combine benzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (30 mmol) in 25 mL of ethanol.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase Hexane:Ethyl Acetate 7:3). The reaction is typically complete within 3-5 hours.

-

Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Collect the solid product by vacuum filtration and wash the crystals with cold ethanol (2 x 10 mL).

-

Recrystallize the crude product from hot ethanol to obtain pure, pale yellow crystals.

-

Dry the product under vacuum. Expected yield: 80-90%.

-

Protocol 2: Oxidation of a 1,4-Dihydropyridine with Lead(IV) Acetate[5]

This protocol details the aromatization of a Hantzsch ester to its corresponding pyridine derivative.

-

Materials: Hantzsch 1,4-dihydropyridine (e.g., compound from Protocol 1) (1 mmol), Lead(IV) acetate (1.1 mmol), Acetonitrile (10 mL).

-

Procedure:

-

Dissolve the 1,4-dihydropyridine (1 mmol) in 10 mL of acetonitrile in a 50 mL round-bottom flask.

-

To this stirred solution, add lead(IV) acetate (1.1 mmol) portion-wise over 5 minutes at room temperature.

-

Continue stirring at room temperature. The reaction progress can be monitored by TLC, observing the disappearance of the starting material spot. Reaction times typically range from 15 to 120 minutes.[5]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL).

-

Extract the aqueous mixture with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude oil or solid by column chromatography on silica gel to afford the pure pyridine derivative.

-

Biological Reactivity and Drug Development

1,4-DHP derivatives are best known as L-type voltage-gated Ca²⁺ channel (Ca(v)1.2) blockers.[13] This mechanism is the foundation of their widespread use as antihypertensive agents.[6]

Signaling Pathway of DHP Action in Vascular Smooth Muscle

Vascular tone is critically dependent on the intracellular Ca²⁺ concentration in vascular smooth muscle cells (VSMCs).[1] Depolarization of the cell membrane triggers the opening of L-type Ca²⁺ channels, leading to Ca²⁺ influx.[6][14] This influx initiates a cascade resulting in muscle contraction. Dihydropyridines, such as amlodipine and nifedipine, bind to these channels and inhibit the influx of Ca²⁺, leading to vasodilation and a reduction in blood pressure.[13][15]

Caption: DHP mechanism of action in vascular smooth muscle cells.

Experimental Workflow for Preclinical Screening

The development of new DHP-based drugs follows a structured preclinical screening process to evaluate efficacy and safety before human trials. This workflow begins with chemical synthesis and progresses through in vitro and in vivo testing.

Caption: A generalized workflow for the preclinical evaluation of novel DHP antihypertensive agents.

References

- 1. Functional tuning of Vascular L-type Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Dominant role of smooth muscle L-type calcium channel Cav1.2 for blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. soc.chim.it [soc.chim.it]

- 8. Preclinical Sreening of Antihypertensive agents.pptx [slideshare.net]

- 9. benchchem.com [benchchem.com]

- 10. acgpubs.org [acgpubs.org]

- 11. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]

- 12. mdpi.com [mdpi.com]

- 13. Calcium Channels in Vascular Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. ijarsct.co.in [ijarsct.co.in]

Methodological & Application